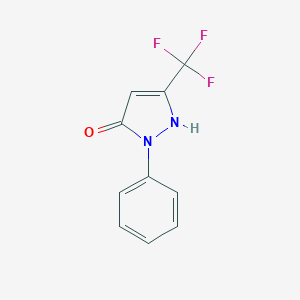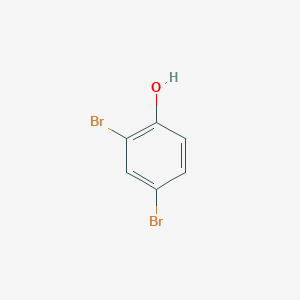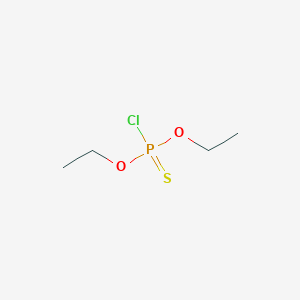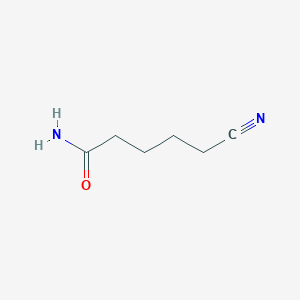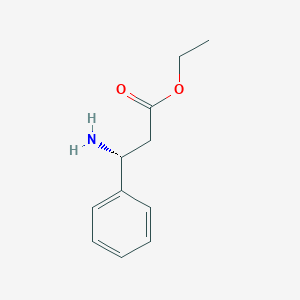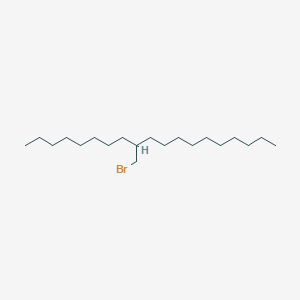
9-(Bromomethyl)nonadecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated organic compounds often involves the introduction of a bromine atom into the molecular framework. For example, an innovative synthesis approach for brominated sesquiterpenes, utilizing bromocyclization reactions, exemplifies a method that might be applicable to synthesizing structures similar to 9-(Bromomethyl)nonadecane (Fontaneda et al., 2016). Another study showcases the preparation of 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel halides, a process that involves complexation with nickel halides, which could be analogous to steps in synthesizing brominated nonadecane derivatives (Sun et al., 2015).
Molecular Structure Analysis
Molecular structure determination is pivotal for understanding the chemical behavior of brominated compounds. X-ray diffraction methods often reveal the crystalline structures and molecular interactions. For instance, the crystal and molecular structure of hydrogen-bonded complexes containing adenine and hypoxanthine derivatives showcase the utility of X-ray diffraction in elucidating molecular structures (Sakore & Sobell, 1969).
Chemical Reactions and Properties
Brominated compounds participate in various chemical reactions, including homocoupling and nucleophilic substitutions, highlighting their reactive nature and versatility in synthetic chemistry. The catalytic reductive homocoupling of 9-bromofluorene, for example, demonstrates the potential reactivity paths that brominated nonadecane derivatives might undergo (Sridevi & Leong, 2006).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the bromination. Studies on compounds like 9(10)‐Bromo‐9‐octadecenoic acids provide insights into how bromination affects the physical properties of fatty acids, which could be extrapolated to understand the physical properties of 9-(Bromomethyl)nonadecane (Amat‐Guerri & Rivas‐Palmer, 1975).
Chemical Properties Analysis
The chemical properties of brominated compounds, including reactivity, stability, and functional group transformations, are essential for their utilization in chemical synthesis and industrial applications. The study on B-bromo-9-borabicyclo[3.3.1]nonane illustrates the selective reagent capabilities for ether cleavage, highlighting the chemical versatility of brominated compounds (Bhatt, 1978).
Applications De Recherche Scientifique
Summary of the Application
“9-(Bromomethyl)nonadecane” is used in the synthesis of an electron-deficient conjugated polymer based on PyDPP (pyridine-flanked diketopyrrolopyrrole). The resulting polymer, P(PyDPP2OD-2Tz), is an all-acceptor (A–A) polymer with a large conjugated system .
Results or Outcomes
The synthesized A–A polymer P(PyDPP2OD-2Tz) had a highest occupied molecular orbital (HOMO) energy level of −5.85 eV, and a lowest unoccupied molecular orbital (LUMO) energy level of −3.65 eV. Its energy band gap was 2.20 eV. The polymer P(PyDPP2OD-2Tz) demonstrated good thermal stability .
2. Application in Electrochromic and Photovoltaic Applications
Summary of the Application
“9-(Bromomethyl)nonadecane” can be used in fused structures of the donor-acceptor-type conjugated polymer backbones. These polymers can be multifunctional materials and used in electrochromic and photovoltaic applications .
Results or Outcomes
3. Application in the Synthesis of N-Type Organic Semiconductor Materials
Summary of the Application
“9-(Bromomethyl)nonadecane” is used in the synthesis of an electron-deficient conjugated polymer based on PyDPP. The resulting polymer is expected to increase the carrier mobility and improve its device performance as an n-type organic semiconductor material applied to organic field effect transistors .
Results or Outcomes
The synthesized polymer demonstrated good thermal stability and was judged to be an amorphous polymer with a wide distribution of glassy regions .
4. Application in the Kumada Catalyst Transfer Condensative Polymerization
Summary of the Application
“9-(Bromomethyl)nonadecane” can be used in the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes .
Methods of Application or Experimental Procedures
A solution of “9-(Bromomethyl)nonadecane” in dry diethyl ether was added dropwise to a suspension of magnesium turnings in dry diethyl ether under inert atmosphere and the reaction mixture was refluxed for 2 hours .
Safety And Hazards
Propriétés
IUPAC Name |
9-(bromomethyl)nonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSDBVMLJNZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)nonadecane | |
CAS RN |
69620-20-8 | |
| Record name | 9-(Bromomethyl)nonadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



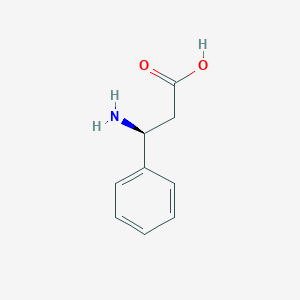
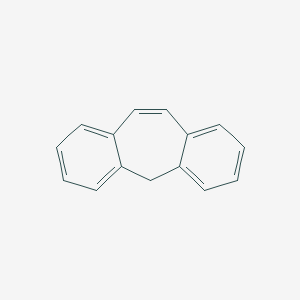
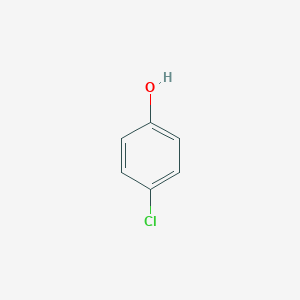
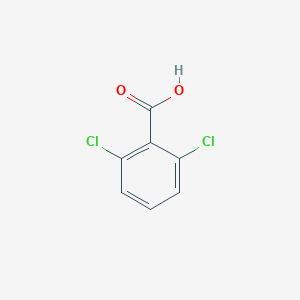
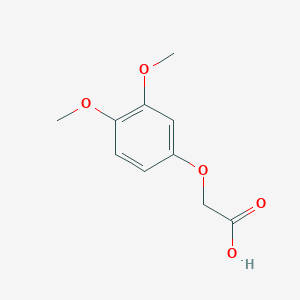
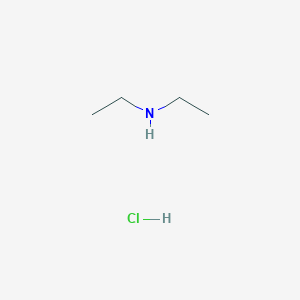
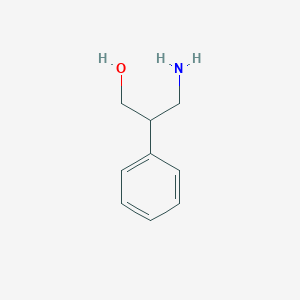
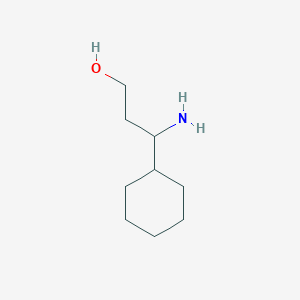
![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)
